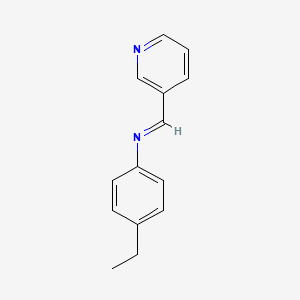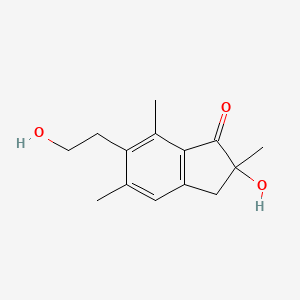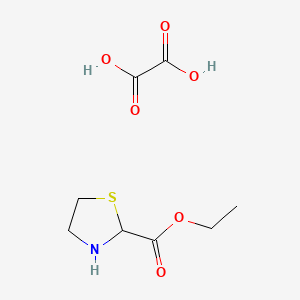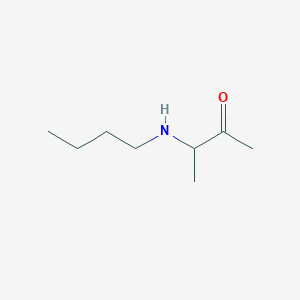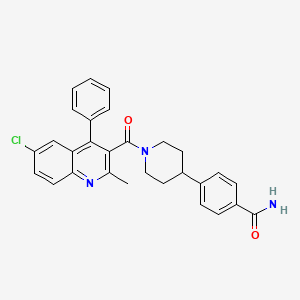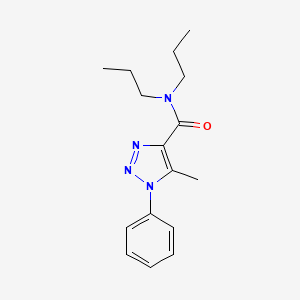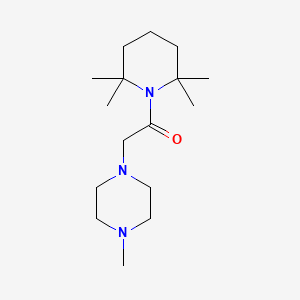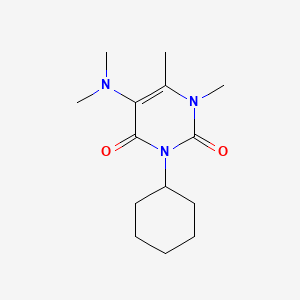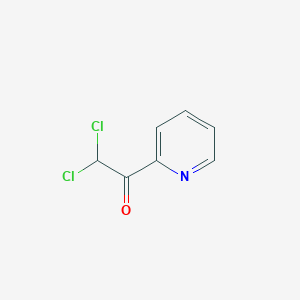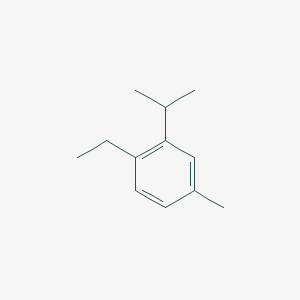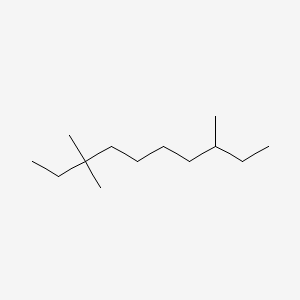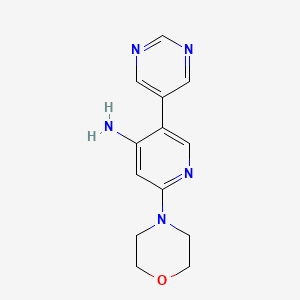
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine is a heterocyclic compound that contains a pyridine ring, a pyrimidine ring, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an epoxide and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring.
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinone: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring with a ketone group.
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinol: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring with a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C13H15N5O |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
2-morpholin-4-yl-5-pyrimidin-5-ylpyridin-4-amine |
InChI |
InChI=1S/C13H15N5O/c14-12-5-13(18-1-3-19-4-2-18)17-8-11(12)10-6-15-9-16-7-10/h5-9H,1-4H2,(H2,14,17) |
InChIキー |
LHYIHJCPZAAXHJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=C(C(=C2)N)C3=CN=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


